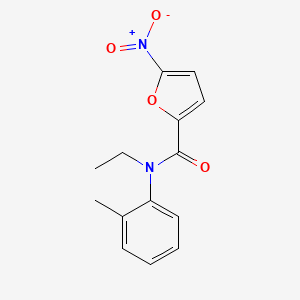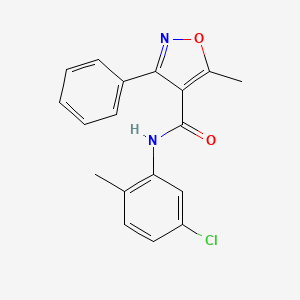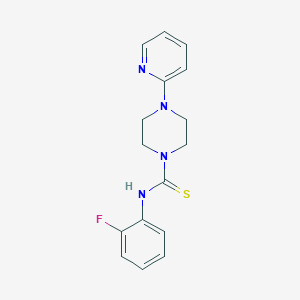
N-ethyl-N-(2-methylphenyl)-5-nitro-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-N-(2-methylphenyl)-5-nitro-2-furamide, also known as Furazolidone, is a synthetic nitrofuran derivative that has been widely used as an antibacterial and antiprotozoal drug. It was first synthesized in 1955 and has been used in both human and veterinary medicine. Furazolidone has shown broad-spectrum activity against a range of gram-positive and gram-negative bacteria, as well as protozoa.
Mechanism of Action
The mechanism of action of furazolidone involves the inhibition of bacterial and protozoal enzymes involved in energy metabolism. Specifically, it inhibits the activity of nitroreductases, which are involved in the reduction of nitro groups to amino groups. This results in the accumulation of toxic intermediates, leading to cell death.
Biochemical and Physiological Effects:
N-ethyl-N-(2-methylphenyl)-5-nitro-2-furamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in energy metabolism, as well as the synthesis of nucleic acids and proteins. It has also been shown to have immunomodulatory effects, including the modulation of cytokine production.
Advantages and Limitations for Lab Experiments
N-ethyl-N-(2-methylphenyl)-5-nitro-2-furamide has a number of advantages as a research tool. It has broad-spectrum activity against a range of bacteria and protozoa, making it useful for a variety of applications. It is also relatively inexpensive and widely available. However, there are some limitations to its use. It has been shown to be toxic to some mammalian cell lines, and its use in animal studies has been associated with the development of tumors.
Future Directions
There are a number of potential future directions for research involving furazolidone. One area of interest is the development of new derivatives with improved activity and reduced toxicity. Another area of interest is the use of furazolidone in combination with other drugs to enhance its activity. Finally, there is interest in the use of furazolidone as a tool for studying bacterial and protozoal metabolism.
Synthesis Methods
N-ethyl-N-(2-methylphenyl)-5-nitro-2-furamide can be synthesized through a multi-step process involving the reaction of 2-methylphenol with ethyl chloroformate to form ethyl 2-methylphenyl carbonate. This intermediate is then reacted with nitric acid to form the nitro compound, which is further cyclized to form the furan ring. The final product is obtained through reduction of the nitro group to an amino group.
Scientific Research Applications
N-ethyl-N-(2-methylphenyl)-5-nitro-2-furamide has been extensively studied for its antibacterial and antiprotozoal properties. It has been shown to be effective against a range of bacteria, including Helicobacter pylori, Escherichia coli, and Salmonella species. It has also been used to treat protozoal infections such as giardiasis and trichomoniasis.
properties
IUPAC Name |
N-ethyl-N-(2-methylphenyl)-5-nitrofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c1-3-15(11-7-5-4-6-10(11)2)14(17)12-8-9-13(20-12)16(18)19/h4-9H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXGXZEAOSOCXLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1C)C(=O)C2=CC=C(O2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-N-(2-methylphenyl)-5-nitrofuran-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{4-[(3-methylphenoxy)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B5702426.png)

![N-[(2-hydroxy-3-quinolinyl)methyl]-N-methyl-2-pyridinecarboxamide](/img/structure/B5702429.png)

![2-[(4-chlorophenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione](/img/structure/B5702443.png)


![2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione](/img/structure/B5702464.png)
![4-[2-(2,5-dimethylphenoxy)ethyl]morpholine](/img/structure/B5702469.png)
![3-chloro-5-ethoxy-4-[(3-fluorobenzyl)oxy]benzaldehyde](/img/structure/B5702475.png)

![N-[5-(3,4-dimethoxyphenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethyl-2-pyrimidinamine](/img/structure/B5702491.png)
![1-amino-5-methyl-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinoline-6(5H)-thione](/img/structure/B5702499.png)
![1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(4-chlorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5702505.png)